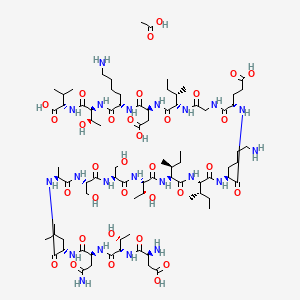

Peptide M acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C83H145N21O33 |

|---|---|

Molecular Weight |

1965.2 g/mol |

IUPAC Name |

acetic acid;(4S)-4-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C81H141N21O31.C2H4O2/c1-15-37(8)59(75(126)93-50(31-57(114)115)72(123)88-46(23-19-21-27-83)69(120)101-63(42(13)106)79(130)97-58(36(6)7)81(132)133)96-54(109)32-86-67(118)47(24-25-55(110)111)89-68(119)45(22-18-20-26-82)90-76(127)60(38(9)16-2)98-77(128)61(39(10)17-3)99-80(131)64(43(14)107)102-74(125)52(34-104)95-73(124)51(33-103)94-65(116)40(11)87-70(121)48(28-35(4)5)91-71(122)49(30-53(85)108)92-78(129)62(41(12)105)100-66(117)44(84)29-56(112)113;1-2(3)4/h35-52,58-64,103-107H,15-34,82-84H2,1-14H3,(H2,85,108)(H,86,118)(H,87,121)(H,88,123)(H,89,119)(H,90,127)(H,91,122)(H,92,129)(H,93,126)(H,94,116)(H,95,124)(H,96,109)(H,97,130)(H,98,128)(H,99,131)(H,100,117)(H,101,120)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,132,133);1H3,(H,3,4)/t37-,38-,39-,40-,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,58-,59-,60-,61-,62-,63-,64-;/m0./s1 |

InChI Key |

GYJSHLFPADZXAV-UWHKHKOOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Peptide M Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide M acetate (B1210297) is a synthetic, 18-amino acid peptide corresponding to residues 303-322 of bovine retinal S-antigen. Its primary and well-documented biological activity is the induction of Experimental Autoimmune Uveitis (EAU) in animal models, making it a critical tool for studying the pathogenesis of autoimmune uveitis and for the preclinical evaluation of potential therapeutics. This guide provides a comprehensive overview of Peptide M acetate, including its amino acid sequence, its role in inducing autoimmune disease, detailed experimental protocols, and the associated immunological signaling pathways.

This compound: Core Data

Amino Acid Sequence

The amino acid sequence of Peptide M is presented in both three-letter and single-letter codes. The acetate salt form is common for synthetic peptides to improve stability and solubility.

Table 1: Amino Acid Sequence of Peptide M

| Representation | Sequence |

| Single-Letter Code | DTNLASSTIIKEGIDKTV |

| Three-Letter Code | Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val |

Biological Activity: Induction of Experimental Autoimmune Uveitis (EAU)

Peptide M is a potent immunogenic peptide capable of inducing EAU, a T-cell mediated autoimmune disease that serves as a model for human uveitis.[1][2] The disease is characterized by inflammation of the uvea, retina, and pineal gland. Structural studies have indicated that Peptide M can form macromolecular assemblies and adopt an intermolecular beta-sheet structure, which may be crucial for its immunogenic activity and its ability to be presented by Major Histocompatibility Complex (MHC) molecules to T-cell receptors.

The immunodominant nature of this peptide fragment of S-antigen is believed to be a key factor in breaking immune tolerance and initiating the autoimmune response that leads to uveitis. Both Th1 and Th17 cells have been implicated as key drivers of the inflammatory response in EAU.

Experimental Protocols

Induction of Experimental Autoimmune Uveitis (EAU) with Peptide M

This protocol outlines the general procedure for inducing EAU in Lewis rats, a commonly used model for this disease.

Materials:

-

This compound

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Bordetella pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Emulsification equipment (e.g., two syringes and a connecting needle)

-

Syringes and needles for injection

Procedure:

-

Peptide Emulsion Preparation:

-

Dissolve this compound in sterile PBS to a final concentration of 1 mg/mL.

-

Prepare a 1:1 emulsion of the Peptide M solution with CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate syringes.

-

Connect the two syringes with a Luer lock connector and force the contents back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

-

-

Immunization:

-

Inject 100 µL of the emulsion subcutaneously into one hind footpad of each Lewis rat. The final dose of Peptide M is typically 50 µg per rat.

-

-

Adjuvant Administration:

-

On the same day as the immunization, administer a subcutaneous injection of Bordetella pertussis toxin (typically 1 µg per rat) as an additional adjuvant to enhance the immune response.

-

-

Monitoring:

-

Monitor the animals daily for clinical signs of EAU, which typically develop 10-14 days after immunization.

-

Clinical scoring of uveitis can be performed using a slit lamp or fundoscopy.

-

Table 2: Clinical Scoring of Experimental Autoimmune Uveitis

| Score | Clinical Signs |

| 0 | No signs of inflammation. |

| 1 | Mild anterior uveitis, few inflammatory cells in the anterior chamber. |

| 2 | Moderate anterior uveitis, significant cells and flare in the anterior chamber. |

| 3 | Severe anterior uveitis with fibrin (B1330869) formation and/or posterior synechiae. |

| 4 | Panuveitis with severe inflammation in both anterior and posterior segments. |

Source: Adapted from established EAU scoring protocols.

Lymphocyte Proliferation Assay

This assay measures the cellular immune response to Peptide M by quantifying the proliferation of lymphocytes upon stimulation with the peptide.

Materials:

-

Spleen or lymph nodes from immunized and control animals

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

-

This compound

-

Concanavalin A (ConA) or other mitogen (positive control)

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT)

-

96-well cell culture plates

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer/plate reader (for non-radioactive methods)

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from the spleen or draining lymph nodes of immunized and control animals.

-

Wash the cells and resuspend them in complete RPMI 1640 medium.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture:

-

Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells per well.

-

Add Peptide M to the wells at various concentrations (e.g., 1, 5, 10 µg/mL).

-

Include wells with medium alone (negative control) and a mitogen like ConA (positive control).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

-

Proliferation Measurement ([³H]-thymidine incorporation):

-

18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (medium alone) wells. An SI greater than 2 is typically considered a positive response.

-

Signaling Pathways in Peptide M-Induced Uveitis

The induction of EAU by Peptide M is a complex process involving the activation of autoreactive T cells and the subsequent inflammatory cascade. The primary signaling events are initiated by the presentation of Peptide M by antigen-presenting cells (APCs) to CD4+ T cells.

T-Cell Activation and Differentiation

The binding of the Peptide M-MHC class II complex on an APC to the T-cell receptor (TCR) on a naive CD4+ T cell triggers a cascade of intracellular signaling events. This leads to the activation, proliferation, and differentiation of the T cell into effector T helper (Th) subsets, primarily Th1 and Th17 cells.

Effector Cytokine Signaling

Activated Th1 and Th17 cells migrate to the eye and release pro-inflammatory cytokines that mediate the tissue damage seen in uveitis.

-

Th1 Pathway: Th1 cells produce interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). IFN-γ activates macrophages and enhances the expression of MHC molecules, further amplifying the immune response.

-

Th17 Pathway: Th17 cells secrete interleukin-17 (IL-17), which recruits neutrophils and other inflammatory cells to the site of inflammation.

Quantitative Data

The following tables summarize typical quantitative data obtained from EAU studies using Peptide M or similar uveitogenic peptides.

Table 3: Lymphocyte Proliferation in Response to Peptide M

| Treatment Group | Stimulant | Mean CPM ± SD | Stimulation Index (SI) |

| Control | Medium | 500 ± 50 | 1.0 |

| Peptide M (10 µg/mL) | 600 ± 75 | 1.2 | |

| Peptide M Immunized | Medium | 1,500 ± 200 | 1.0 |

| Peptide M (10 µg/mL) | 15,000 ± 1,500 | 10.0 |

Data are representative and may vary between experiments.

Table 4: Cytokine Profile in Draining Lymph Nodes of Peptide M-Immunized Animals

| Cytokine | Control (pg/mL) | Peptide M Immunized (pg/mL) |

| IFN-γ | < 10 | 500 - 1500 |

| IL-17A | < 5 | 800 - 2000 |

| IL-10 | < 20 | 50 - 100 |

Data are representative and may vary between experiments.

Conclusion

This compound is an indispensable tool for the study of autoimmune uveitis. Its well-defined amino acid sequence and potent uveitogenic properties allow for the consistent induction of EAU in animal models. The experimental protocols and an understanding of the underlying T-cell mediated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals working to understand and treat this sight-threatening disease. Further research into the specific intracellular signaling cascades triggered by Peptide M in different immune cell subsets will continue to refine our understanding of its mechanism of action and may reveal novel therapeutic targets.

References

The Multifaceted Identity of Peptide M Acetate: A Technical Guide

The designation "Peptide M acetate" does not refer to a single, universally recognized molecule. Instead, it encompasses at least three distinct peptides from disparate biological contexts, each with unique discovery histories, structures, and functions. The "acetate" suffix common to commercially available synthetic peptides denotes the salt form, which enhances stability and solubility, but does not alter the peptide's core identity. This guide provides an in-depth technical overview of the three prominent molecules known as Peptide M: a key player in autoimmune research derived from retinal S-antigen, a valuable tool in immunology from streptococcal M protein, and a bioactive component of wasp venom.

Peptide M (Retinal S-Antigen Fragment): A Tool for Autoimmune Uveitis Research

Discovery and History: Peptide M, in this context, is an 18-amino acid synthetic peptide corresponding to a fragment of bovine retinal S-antigen (also known as arrestin-1).[1][2][3] Its discovery was a pivotal moment in the study of autoimmune diseases, particularly autoimmune uveitis. Researchers identified that immunization with the full S-antigen protein could induce experimental autoimmune uveitis (EAU) in animals, providing a model for human uveitis.[1][4] Subsequent investigations to pinpoint the specific regions of the S-antigen responsible for this pathogenic effect led to the identification and synthesis of Peptide M as a potent uveitogenic epitope.[1][2] This peptide has since become a standard tool for inducing EAU in laboratory animals, including rats, guinea pigs, and non-human primates, to study the mechanisms of autoimmune inflammation and to test potential therapies.[1][5][6]

Structure and Properties:

| Property | Value |

| Amino Acid Sequence | DTNLASSTIIKEGIDKTV |

| Molecular Formula | C81H141N21O31 |

| Molecular Weight | 1905.11 g/mol |

| Source | Synthetic, derived from bovine retinal S-antigen (positions 303-320) |

Mechanism of Action:

The immunopathogenic activity of Peptide M is rooted in its ability to mimic a self-antigen and trigger a T-cell mediated autoimmune response. The process begins with the introduction of Peptide M into a susceptible animal, typically emulsified in an adjuvant to enhance the immune response.

Experimental Protocols:

A standard protocol for inducing EAU in Lewis rats using Peptide M is as follows:

-

Preparation of Emulsion:

-

Dissolve Peptide M acetate (B1210297) in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.

-

Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 2.5 mg/mL.

-

Create a stable water-in-oil emulsion by vigorously mixing the Peptide M solution and the CFA.

-

-

Immunization:

-

Anesthetize the animal (e.g., Lewis rat).

-

Inject a total of 100 µL of the emulsion, divided between the two hind footpads (50 µL each). The total dose of Peptide M is typically 50 µg per rat.

-

-

Monitoring and Assessment:

-

Monitor the animals daily for clinical signs of uveitis, which typically appear 10-14 days post-immunization. Signs include iris hyperemia and cellular infiltration in the anterior chamber.

-

Clinical scoring can be performed using a slit lamp.

-

For histological analysis, eyes are enucleated at the peak of the disease, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation and retinal damage.

-

Peptide M (Streptococcal M Protein Derivative): An Affinity Ligand for IgA Purification

Discovery and History: This version of Peptide M is a 50-amino acid synthetic peptide derived from the M protein of Streptococcus pyogenes (Group A Streptococcus).[7] The M protein is a major virulence factor of this bacterium and is known to interact with various host proteins.[8][9] Certain M proteins were discovered to have a high affinity for the Fc region of human immunoglobulin A (IgA).[10][11][12] This observation led to the development of a synthetic peptide, termed Peptide M, that retains this IgA-binding property.[7][13] It has been engineered for enhanced stability and binding, often including an additional C-terminal cysteine residue for immobilization onto a solid support for affinity chromatography.[7][13]

Structure and Properties:

| Property | Value |

| Amino Acid Sequence | Varies depending on the specific M protein source, but is a 50-residue peptide. |

| Source | Synthetic, derived from the IgA-binding region of streptococcal M protein. |

| Binding Specificity | Binds to the Fc region of human IgA1 and IgA2 subclasses.[7] |

Mechanism of Action:

Peptide M functions as an affinity ligand by specifically binding to the Fc region of human IgA. This interaction is non-immune, meaning it is independent of the antigen-binding (Fab) region of the antibody. This property allows for the selective capture of IgA from complex mixtures such as serum, plasma, or cell culture supernatants.

Experimental Protocols:

A general protocol for the purification of human IgA using Peptide M-agarose is as follows:

-

Column Preparation:

-

Pack a chromatography column with Peptide M-agarose resin.

-

Equilibrate the column with a binding buffer (e.g., PBS, pH 7.4).

-

-

Sample Application:

-

Clarify the sample (e.g., serum) by centrifugation or filtration to remove any particulate matter.

-

Apply the sample to the equilibrated column at a flow rate that allows for efficient binding.

-

-

Washing:

-

Wash the column with several column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound IgA using a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0).

-

Collect the eluate in fractions containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately restore a neutral pH and preserve the integrity of the purified IgA.

-

-

Analysis:

-

Analyze the purified fractions by SDS-PAGE to assess purity.

-

Determine the concentration of the purified IgA using a spectrophotometer or a protein assay.

-

Vespid Chemotactic Peptide M: A Bioactive Component of Wasp Venom

Discovery and History: Vespid chemotactic peptide M was first identified in the venom of the Asian giant hornet (Vespa mandarinia).[14] It belongs to a family of chemotactic peptides found in the venom of various wasp species.[15][16] These peptides are characterized by their ability to attract immune cells, particularly neutrophils, to the site of envenomation, contributing to the local inflammatory response.[14]

Structure and Properties:

| Property | Value |

| Amino Acid Sequence | FLPIIGKLLSGLL-NH2 (C-terminally amidated) |

| Molecular Weight | ~1384 Da |

| Source | Venom of Vespa mandarinia (Asian giant hornet) |

Mechanism of Action:

Vespid chemotactic peptide M exerts its biological effects through multiple mechanisms:

-

Chemotaxis: It acts as a chemoattractant for neutrophils, guiding them to the site of inflammation.[14]

-

Mast Cell Degranulation: It can induce the release of histamine (B1213489) and other inflammatory mediators from mast cells.[14]

-

Antimicrobial Activity: It exhibits antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[14]

The chemotactic and mast cell degranulating activities are thought to be mediated by interactions with G-protein coupled receptors on the surface of immune cells.

Experimental Protocols:

Research on vespid chemotactic peptide M typically involves in vitro assays to characterize its biological activities.

-

Chemotaxis Assay:

-

Place a suspension of neutrophils in the upper chamber of a Boyden chamber, which is separated from the lower chamber by a porous membrane.

-

Add Vespid chemotactic peptide M to the lower chamber.

-

Incubate for a period of time to allow for cell migration.

-

Quantify the number of neutrophils that have migrated through the membrane into the lower chamber, for example, by microscopy or flow cytometry.

-

-

Antimicrobial Assay (Broth Microdilution):

-

Prepare serial dilutions of Vespid chemotactic peptide M in a liquid growth medium in the wells of a microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate growth conditions.

-

Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the microorganism.

-

References

- 1. S-antigen: from gene to autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular immune response of patients with uveitis to peptide M, a retinal S-antigen fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lymphocyte responses to peptide M and to retinal S-antigen in uveitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. An 18-mer peptide derived from the retinal S antigen induces uveitis and pinealitis in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-antigen: experimental autoimmune uveitis induced in guinea pigs with two synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. M Protein and Other Surface Proteins on Streptococcus pyogenes - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. M protein (Streptococcus) - Wikipedia [en.wikipedia.org]

- 10. Tissue Deposits of IgA-Binding Streptococcal M Proteins in IgA Nephropathy and Henoch-Schönlein Purpura - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Localization of immunoglobulin A-binding sites within M or M-like proteins of group A streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nonimmune antibody interactions of Group A Streptococcus M and M-like proteins | PLOS Pathogens [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. Bioactive Peptides and Proteins from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Peptide M Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide M, an 18-amino acid synthetic peptide with the sequence Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val (DTNLASSTIIKEGIDKTV), is a well-characterized uveitogenic peptide derived from the bovine retinal S-antigen. Its ability to induce experimental autoimmune uveitis (EAU) in animal models makes it a critical tool for studying the pathogenesis of autoimmune eye diseases and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Peptide M, culminating in its acetate (B1210297) salt form, which is often preferred for biological studies due to its biocompatibility.

Peptide M: Chemical and Physical Properties

| Property | Value |

| Sequence | Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val |

| Molecular Formula (Free Peptide) | C81H141N21O31 |

| Molecular Weight (Free Peptide) | 1905.11 g/mol |

| Molecular Formula (Acetate Salt) | C83H145N21O33 |

| Molecular Weight (Acetate Salt) | 1965.16 g/mol |

Part 1: Synthesis of Peptide M via Solid-Phase Peptide Synthesis (SPPS)

The standard method for the chemical synthesis of peptides is Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed method due to its milder deprotection conditions compared to the Boc/Bzl strategy.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Peptide M

This protocol outlines a representative manual synthesis of Peptide M on a 0.1 mmol scale.

1. Resin Selection and Preparation:

-

Resin: Rink Amide resin is a suitable choice for the synthesis of a C-terminally amidated peptide. For a peptide with a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin would be appropriate.

-

Procedure:

-

Place 300 mg of Rink Amide resin (substitution level of ~0.3-0.8 mmol/g) in a fritted syringe reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 1 hour at room temperature.

-

Drain the DMF.

-

2. Fmoc Deprotection:

-

Reagent: 20% piperidine (B6355638) in DMF (v/v).

-

Procedure:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate the resin for 3 minutes at room temperature.

-

Drain the reagent.

-

Repeat the piperidine treatment for an additional 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

3. Amino Acid Coupling:

-

Reagents:

-

Fmoc-protected amino acids (4 equivalents)

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

Solvent: DMF

-

-

Procedure (for each amino acid in the sequence, starting from the C-terminus):

-

In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.

-

Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

-

After a complete coupling, drain the reaction mixture and wash the resin with DMF (3 x 5 mL) and then dichloromethane (B109758) (DCM) (3 x 5 mL).

-

4. Cleavage and Deprotection:

-

Reagent (Cleavage Cocktail): Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS and water act as scavengers to prevent side reactions with reactive cationic species generated during deprotection.

-

Procedure:

-

Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (10 mL per gram of resin) to the peptide-resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

-

Dry the crude peptide pellet under vacuum.

-

Synthesis Workflow

Peptide M Acetate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of Peptide M acetate (B1210297). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this synthetic peptide. The information presented herein is critical for ensuring the integrity and successful application of Peptide M acetate in experimental settings.

Introduction to this compound

This compound is a synthetic 18-amino acid peptide with the sequence DTNLASSTIIKEGIDKTV. It corresponds to the 303-322 amino acid fragment of bovine retinal S-antigen.[1][2] This peptide is a well-established tool in immunological research, primarily used to induce experimental autoimmune uveitis (EAU) in animal models.[1][2] EAU serves as a valuable model for studying human uveitis, an inflammatory condition that can lead to severe vision impairment. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for obtaining reliable and reproducible experimental outcomes.

Solubility Profile

The solubility of a peptide is fundamentally governed by its amino acid composition, sequence, and the presence of charged residues. While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics can be predicted based on its sequence. Peptide M has a mix of hydrophobic and hydrophilic residues and an overall neutral charge at physiological pH, which can present solubility challenges.

Recommended Solvents and General Solubility Guidelines

Based on its amino acid composition, the following solvents are recommended for dissolving this compound. It is always advisable to test the solubility of a small aliquot of the peptide before dissolving the entire sample.

| Solvent | Recommendation | Remarks |

| Dimethyl sulfoxide (B87167) (DMSO) | Primary Recommendation | This compound is known to be soluble in DMSO.[3] Use a minimal amount of DMSO to initially dissolve the peptide, then slowly add the desired aqueous buffer with gentle vortexing. |

| Water (Sterile, Deionized) | Secondary Recommendation | Direct dissolution in water may be difficult due to the presence of hydrophobic residues. Sonication may aid in dissolution. |

| Aqueous Acetic Acid (e.g., 10%) | Alternative for Basic Peptides | As Peptide M has a slightly basic character, a dilute acidic solution can aid in solubilization by protonating acidic residues.[3][4] |

| Aqueous Ammonium Bicarbonate (e.g., 0.1 M) | Alternative for Acidic Peptides | Not the first choice for Peptide M, but can be tested if other solvents fail. |

Experimental Protocol for Determining Solubility

This protocol outlines a systematic approach to determine the solubility of this compound in a desired solvent.

Materials:

-

This compound (lyophilized powder)

-

Selected solvent (e.g., DMSO, sterile water)

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Initial Dissolution: Add a small, precise volume of the chosen solvent to a pre-weighed amount of the peptide to create a concentrated stock solution (e.g., 10 mg/mL).

-

Vortexing: Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.

-

Visual Inspection: Visually inspect the solution for any particulate matter. A fully dissolved peptide solution should be clear.

-

Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.

-

Quantification: Carefully transfer the supernatant to a new tube. Determine the peptide concentration in the supernatant using a spectrophotometer (at 280 nm, if Trp or Tyr are present, which is not the case for Peptide M) or, more accurately, by RP-HPLC with a standard curve.

-

Calculation: The solubility is the concentration of the peptide in the clear supernatant.

Stability Profile

The stability of this compound is crucial for its biological activity. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and aggregation. Stability is influenced by temperature, pH, and whether the peptide is in a lyophilized state or in solution.

Lyophilized vs. Solution Stability

Lyophilized peptides are significantly more stable than peptides in solution.[5][6][7] When stored correctly, lyophilized this compound can be stable for years. In contrast, peptides in solution are susceptible to chemical degradation and microbial contamination, limiting their shelf-life to weeks or even days, depending on the storage conditions.[5][8]

| Storage Form | Recommended Temperature | Expected Stability |

| Lyophilized Powder | -20°C or -80°C | Years |

| In Solution | -20°C or -80°C (aliquoted) | Weeks to months (avoid freeze-thaw cycles) |

| In Solution | 4°C | Days |

Factors Affecting Stability in Solution

-

pH: Peptides are generally most stable at a pH between 5 and 6.[8] Alkaline pH can accelerate the deamidation of asparagine and glutamine residues.

-

Oxidation: Peptides containing methionine, cysteine, or tryptophan are prone to oxidation. While Peptide M does not contain these residues, the use of sterile, degassed buffers is still good practice.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. It is highly recommended to aliquot peptide solutions into single-use volumes.[8]

Experimental Protocol for Assessing Stability

This protocol provides a framework for evaluating the stability of this compound in a specific buffer and at a defined temperature over time.

Materials:

-

This compound solution of known concentration

-

Stability buffer (e.g., PBS, pH 7.4)

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

RP-HPLC system with a suitable column (e.g., C18)

-

Mass spectrometer (optional, for degradation product identification)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the stability buffer at the desired concentration.

-

Aliquoting: Aliquot the solution into multiple sterile microcentrifuge tubes.

-

Time Zero (T0) Analysis: Immediately analyze one aliquot by RP-HPLC to determine the initial purity and concentration. This serves as the baseline.

-

Incubation: Place the remaining aliquots at the different storage temperatures.

-

Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), remove one aliquot from each temperature condition.

-

HPLC Analysis: Analyze each aliquot by RP-HPLC.

-

Data Analysis: Compare the peak area of the intact Peptide M at each time point to the T0 sample. A decrease in the main peak area and the appearance of new peaks indicate degradation. The percentage of remaining intact peptide can be calculated.

Signaling Pathway in Experimental Autoimmune Uveitis

Peptide M induces EAU by acting as an antigen that triggers a T-cell mediated autoimmune response against retinal proteins. The following diagram illustrates the general signaling cascade initiated by the presentation of an autoantigenic peptide like Peptide M, leading to retinal inflammation.

References

- 1. Cellular immune response of patients with uveitis to peptide M, a retinal S-antigen fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lymphocyte responses to peptide M and to retinal S-antigen in uveitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. verifiedpeptides.com [verifiedpeptides.com]

- 6. bachem.com [bachem.com]

- 7. 多肽的穩定性和潛在降解途徑 [sigmaaldrich.com]

- 8. genscript.com [genscript.com]

In-depth Technical Guide: Peptide M Acetate Research

An Important Note on "Peptide M Acetate"

Initial research into "this compound" reveals a significant ambiguity in the scientific literature. The term "Peptide M" is used to describe several distinct peptides with different origins and functions. The "acetate" suffix typically refers to the salt form of the peptide, a common practice in peptide synthesis and formulation, and does not fundamentally alter the peptide's biological activity. This guide will provide a comprehensive literature review for the most prominently researched entities referred to as "Peptide M." For each, we will delve into the available quantitative data, experimental protocols, and associated signaling pathways as requested.

Part 1: Uveopathogenic Peptide M from Retinal S-Antigen

The most extensively studied "Peptide M" is a fragment of the retinal S-antigen (also known as arrestin). This peptide is a critical tool in ophthalmological research, primarily for its ability to induce Experimental Autoimmune Uveitis (EAU), an animal model for human autoimmune uveitis.

Core Characteristics

-

Origin: A synthetic 18-amino acid peptide corresponding to positions 303-320 of bovine retinal S-antigen.[1][2][3]

-

Amino Acid Sequence: DTNLASSTIIKEGIDKTV[4]

-

Primary Function: Uveitopathogenic agent used to induce Experimental Autoimmune Uveitis (EAU) in laboratory animals.[1][2][3]

Quantitative Data

The following table summarizes the quantitative data related to the induction of EAU using Peptide M in Lewis rats.

| Parameter | Value | Species/Model | Reference |

| Minimum Uveitogenic Dose | 5 µg | Lewis Rat | [1] |

| Dose for Severe Inflammation | > 50 µg | Lewis Rat | [1] |

| Immunization Dose (Humanized Mice) | 150 µg | HLA-DR4(0402) Tg Mice | [2] |

| Pathogenic Dose (Primates) | Not explicitly defined, but immunization with Peptide M induced EAU in some monkeys. | Cynomolgus monkeys | [4] |

Experimental Protocols

This protocol outlines the standard procedure for inducing EAU in Lewis rats using Peptide M.

Materials:

-

Peptide M (synthetic, >95% purity)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/ml)

-

Pertussis Toxin (PTX) from Bordetella pertussis (optional, but enhances disease severity and onset)

-

Phosphate-buffered saline (PBS) or sterile saline

-

Syringes and needles for immunization

Procedure:

-

Peptide Emulsion Preparation:

-

Dissolve Peptide M in sterile PBS or saline at a concentration of 1 mg/ml.

-

Create a 1:1 (v/v) emulsion of the Peptide M solution with CFA. This can be achieved by vortexing or sonicating the mixture until a stable, white emulsion is formed. The stability can be tested by placing a drop on a water surface; a stable emulsion will not disperse.

-

-

Immunization:

-

Administer the Peptide M/CFA emulsion subcutaneously to Lewis rats. A total volume of 100-200 µl is typically divided among the hind legs and the base of the tail.[2][5] The dose of Peptide M can range from 5 µg to 100 µg per animal.[1]

-

(Optional) Concurrently with the peptide immunization, an intraperitoneal (i.p.) injection of Pertussis Toxin (0.2-0.4 µg) can be administered to enhance the inflammatory response.[2][5]

-

-

Disease Monitoring and Scoring:

-

Monitor the animals for clinical signs of uveitis starting from day 7 post-immunization. Clinical signs include iris and pericorneal hyperemia and exudates in the anterior chamber.[1]

-

For histological scoring, animals are euthanized at various time points (e.g., day 21-35 post-immunization).[5] Eyes are enucleated, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

-

Histopathological scoring is based on the severity of inflammatory cell infiltration in the anterior chamber, vitreous, and retina, as well as structural damage to the retinal layers, particularly the photoreceptor layer.[1][5] Scores typically range from 0 (no disease) to 4 (severe inflammation with complete destruction of the photoreceptor layer).[5]

-

This assay is used to measure the cellular immune response to Peptide M.

Materials:

-

Spleen or lymph nodes from immunized animals

-

Peptide M

-

RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and other necessary components

-

96-well culture plates

-

³H-thymidine for proliferation measurement

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the spleen or draining lymph nodes of Peptide M-immunized animals.

-

Cell Culture: Plate the cells in 96-well plates at a density of approximately 5 x 10⁵ cells/well.[6]

-

Antigen Stimulation: Add Peptide M to the wells at various concentrations (e.g., 10-25 µM).[2][6] Include control wells with no antigen and wells with a mitogen (e.g., Concanavalin A) as a positive control.

-

Proliferation Measurement:

-

Incubate the plates for 72-96 hours.

-

Add ³H-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter. The results are often expressed as a stimulation index (cpm of stimulated cells / cpm of unstimulated cells).

-

Signaling Pathway

The pathogenesis of EAU induced by Peptide M is a classic example of a T-cell-mediated autoimmune disease. The signaling pathway involves the presentation of the peptide by antigen-presenting cells (APCs) to CD4+ T-helper cells, which then orchestrate an inflammatory attack on the retina.

Caption: T-Cell activation pathway in Peptide M-induced EAU.

This concludes the section on the uveopathogenic Peptide M. The subsequent sections will address the other identified "Peptide M" variants.

References

- 1. S-antigen. Experimental autoimmune uveitis following immunization with a small synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uveitis-associated epitopes of retinal antigens are pathogenic in the humanized mouse model of uveitis and identify autoaggressive T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hkjo.hk [hkjo.hk]

- 4. upload.orthobullets.com [upload.orthobullets.com]

- 5. JCI - A humanized model of experimental autoimmune uveitis in HLA class II transgenic mice [jci.org]

- 6. A humanized model of experimental autoimmune uveitis in HLA class II transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Safety and Toxicity of Peptides Referred to as "Peptide M"

Disclaimer: The term "Peptide M" is not a unique identifier for a single molecular entity. Scientific literature and patents refer to several distinct peptides as "Peptide M." This guide provides an in-depth analysis of the safety and toxicity data for some of these molecules, based on available information. It is crucial for researchers and drug developers to specify the precise amino acid sequence or a unique identifier when investigating or reporting on a particular peptide to avoid ambiguity.

Peptide M (SEQ ID NO: 1) Acetate (B1210297): An Interleukin-23 Receptor Inhibitor

One specific entity referred to as "the acetate form of the peptide of SEQ ID NO: 1" is detailed in a patent for compositions of peptide inhibitors of the Interleukin-23 receptor.[1] This peptide is being investigated for its therapeutic potential, likely in the context of inflammatory and autoimmune diseases.

Quantitative Safety and Toxicity Data

Preclinical toxicology data for the acetate form of the peptide of SEQ ID NO: 1 suggests a favorable safety profile, with a five-fold relative increase in systemic exposure from an enhanced oral formulation being covered by existing preclinical toxicology margins.[1] However, specific quantitative data such as LD50 or NOAEL values are not provided in the available search results.

Table 1: Summary of Preclinical Safety Data for Peptide M (SEQ ID NO: 1) Acetate

| Parameter | Finding | Reference |

| Preclinical Toxicology | Existing margins cover a 5-fold increase in systemic exposure from an enhanced oral formulation. | [1] |

Experimental Protocols

In Vivo Model of Inflammatory Bowel Disease (IBD):

The efficacy of the peptide of SEQ ID NO: 1 was evaluated in a rat trinitrobenzenesulfonic acid (TNBS) model of IBD. Oral dosing was utilized in this model to assess the peptide's ability to reduce gut inflammation.[1]

Signaling Pathway

While the direct signaling pathway of this specific Peptide M is not detailed in the provided results, as an IL-23 receptor inhibitor, it would likely interfere with the IL-23/IL-17 axis, a key pathway in many inflammatory diseases.

Caption: Proposed mechanism of action for Peptide M (SEQ ID NO: 1) Acetate.

Vespakinin-M (VK): A Natural Peptide from Wasp Venom

Vespakinin-M is a novel bradykinin (B550075) analog found in the venom of the Vespa magnifica wasp.[2] It has been investigated for its potential therapeutic effects in stroke models.

Quantitative Safety and Toxicity Data

Acute toxicity studies in mice have been performed for Vespakinin-M.

Table 2: Acute Toxicity of Vespakinin-M in Mice

| Route of Administration | Dose Range (mg/kg) | Observation Period | Mortality | Clinical Symptoms | Reference |

| Intraperitoneal | 1.5, 6, 24, 96, 384 | 24 hours | None observed | No significant changes in temperature, skin/eye color, body weight, or sedation. Moderate karyopyknosis and cellular swelling of hepatocytes at 96 and 384 mg/kg. | [2] |

Experimental Protocols

Acute Toxicity Study in Mice:

-

Animal Model: Mice.

-

Dosing: Single intraperitoneal injections of Vespakinin-M at various concentrations (1.5, 6, 24, 96, and 384 mg/kg).

-

Observation: Mice were observed for 24 hours for mortality and clinical symptoms including changes in temperature, skin and eye color, general physique, body weight, and signs of diarrhea or sedation.

-

Histopathology: Organs (brain, liver, kidney) were examined for cellular changes.[2]

Neurotoxicity Assessment (In Vitro):

-

Cell Lines: BV2 microglia cells and HT22 neuronal cells.

-

Assay: CCK8 assay to evaluate cell growth inhibition.

-

Findings: Vespakinin-M inhibited the growth of both cell lines at concentrations of 73.5–735 µM. Consequently, concentrations of 0.0735–7.35 µM were used for subsequent cell-based experiments.[2]

Signaling Pathway and Mechanism of Action

Vespakinin-M is a bradykinin analog and is predicted to interact with bradykinin receptors (B1R or B2R). Docking studies suggest a potential interaction with the B2R, which is known to be neuroprotective in brain ischemic insults.[2]

Caption: Experimental workflow for Vespakinin-M safety and efficacy assessment.

Peptide M (Autoimmune Uveitis Model)

This synthetic 18-amino acid peptide (sequence: DTNLASSTIIKEGIDKTV) corresponds to positions 303-322 of bovine S-antigen. It is used to induce experimental autoimmune uveitis (EAU) in animal models, serving as a tool to study the pathogenesis of this disease.[3]

Quantitative Safety and Toxicity Data

The primary purpose of this peptide is to induce a pathological condition (uveitis), so traditional safety and toxicity studies aimed at establishing a safe dose are not the primary focus. The "toxicity" in this context is the desired immunogenic and inflammatory effect. The available information does not contain standard toxicological data like LD50 or NOAELs.[3]

Experimental Protocols

Induction of Experimental Autoimmune Uveitis (EAU):

While the specific protocol for this Peptide M is not detailed in the search results, a general protocol for EAU induction with a peptide antigen would involve:

-

Animal Models: Lewis rats, Hartley guinea pigs, or monkeys.[3]

-

Immunization: The peptide is typically emulsified in Complete Freund's Adjuvant (CFA) and injected subcutaneously or into a footpad.

-

Adjuvant: An additional adjuvant, such as Bordetella pertussis toxin, may be administered to enhance the immune response.

-

Monitoring: Animals are monitored for clinical signs of uveitis, such as inflammation of the eye, using methods like slit-lamp biomicroscopy.

-

Histopathology: Eyes are collected for histological examination to confirm and grade the extent of inflammation and tissue damage.

Antimicrobial Peptide CSP-4

CSP-4 is an analog of the clavaspirin (B1577464) peptide (CSP) from a marine invertebrate. It was designed to have potent antimicrobial activity with reduced cytotoxicity compared to the parent peptide.[4]

Quantitative Safety and Toxicity Data

Table 3: Cytotoxicity of CSP-4

| Cell Type | Assay | Finding | Reference |

| Human Red Blood Cells | Hemolysis Assay | Low hemolytic activity at pH 7.4 | [4] |

| Not specified | Cytotoxicity Assay | Low cytotoxicity, even at high concentrations | [4] |

Experimental Protocols

SYTOX Green Uptake Assay (Membrane Permeabilization):

-

Bacterial Strain: S. aureus CCARM 259237.

-

Preparation: Mid-log phase bacteria were suspended in 10 mM sodium phosphate (B84403) buffer (pH 7.4).

-

Staining: Bacteria were incubated with 1 µM SYTOX Green for 20 minutes in the dark.

-

Treatment: Peptides were added at their respective minimum inhibitory concentrations (MIC).

-

Measurement: Fluorescence was measured to determine the extent of membrane damage.[4]

In Vivo Dermal Infection Model:

-

Animal Model: Hairless mice.

-

Infection: Mice were infected with drug-resistant S. aureus (DRSA).

-

Treatment: Topical application of CSP-4 to the inflamed skin.

-

Outcome Measures: Reduction in skin infection, assessment of damage to dermal collagen and elastin, and measurement of pro-inflammatory markers (Toll-like receptor-2, NF-κB, TNF-α, IL-1β).[4]

Signaling Pathway

CSP-4 exerts its therapeutic effect in the dermal infection model by downregulating the inflammatory response. It reduces the levels of Toll-like receptor-2 (TLR2), which leads to the inhibition of the downstream nuclear factor kappa B (NF-κB) signaling pathway. This, in turn, decreases the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4]

References

- 1. US11939361B2 - Compositions of peptide inhibitors of Interleukin-23 receptor - Google Patents [patents.google.com]

- 2. Vespakinin-M, a natural peptide from Vespa magnifica, promotes functional recovery in stroke mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols for Induction of Uveitis in Rats using Peptide M Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Uveitis (EAU) is a well-established animal model that mimics human uveitis, a sight-threatening inflammatory disease. Induction of EAU in susceptible rodent strains, such as the Lewis rat, provides a valuable platform for investigating the pathogenesis of uveitis and for the preclinical evaluation of novel therapeutic agents. Peptide M, an 18-amino acid fragment derived from the retinal S-antigen, is a potent uveitogen widely used to induce EAU.[1][2][3] This document provides detailed protocols for the preparation of Peptide M acetate (B1210297) and the induction and assessment of uveitis in rats.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Peptide M (DTNLASSTIIKEGIDKTV) | Custom Synthesis | >95% purity |

| Complete Freund's Adjuvant (CFA) | Sigma-Aldrich | F5881 |

| Mycobacterium tuberculosis H37Ra (in CFA) | Sigma-Aldrich | F5881 |

| Sterile Saline (0.9% NaCl) | Various | --- |

| Isoflurane | Various | --- |

Experimental Protocols

Preparation of Peptide M Acetate Emulsion

A stable water-in-oil emulsion is critical for the successful induction of EAU.

Materials:

-

This compound, lyophilized powder

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Sterile, pyrogen-free saline

-

Two sterile Luer-lock syringes (e.g., 1 mL or 3 mL)

-

One three-way stopcock

Procedure:

-

Reconstitute Peptide M: Dissolve the lyophilized this compound in sterile saline to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

-

Prepare for Emulsification: Draw 0.5 mL of the Peptide M solution into one syringe and 0.5 mL of CFA into the other syringe.

-

Connect Syringes: Attach both syringes to the three-way stopcock.

-

Emulsify: Force the contents of the syringes back and forth through the stopcock for at least 10-15 minutes. A stable emulsion will be thick, white, and will not disperse when a drop is placed in water.

-

Final Volume: The final emulsion will have a Peptide M concentration of 500 µg/mL.

Induction of Experimental Autoimmune Uveitis (EAU)

Animal Model:

-

Female Lewis rats, 6-8 weeks old, are highly susceptible to EAU induction.

Procedure:

-

Animal Acclimatization: Allow rats to acclimate to the animal facility for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the rats using isoflurane.

-

Immunization:

-

Inject a total of 0.1 mL of the Peptide M-CFA emulsion subcutaneously at the base of the tail.

-

This delivers a total dose of 50 µg of Peptide M per rat. Doses ranging from 5 to 100 µg have been shown to be effective, with higher doses inducing more severe disease.[1]

-

-

Post-Immunization Monitoring: Monitor the animals daily for clinical signs of uveitis, which typically appear between days 8 and 14 post-immunization.

Assessment of Uveitis

Clinical signs of uveitis are graded on a scale of 0 to 4. Examinations can be performed using a slit lamp or ophthalmoscope.

| Score | Clinical Signs |

| 0 | No signs of inflammation. |

| 1 | Dilated iris vessels, slight iris hyperemia. |

| 2 | Moderate iris hyperemia, pupil abnormalities (e.g., miosis), and inflammatory cells in the anterior chamber. |

| 3 | Severe iritis, hypopyon (pus in the anterior chamber), and fibrin (B1330869) formation. |

| 4 | Severe inflammation with obscured view of the posterior segment, phthisis bulbi (shrunken, non-functional eye). |

Table 1: Clinical Scoring System for EAU in Rats.

For a more detailed assessment of inflammation, eyes are enucleated at the end of the experiment, fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

| Score | Histopathological Findings |

| 0 | No inflammatory cells. |

| 0.5 | Mild inflammatory cell infiltration in the ciliary body and choroid. |

| 1 | Moderate inflammatory cell infiltration in the anterior and posterior segments. |

| 2 | Severe inflammatory cell infiltration with retinal folds and/or retinal granulomas. |

| 3 | Extensive retinal damage with photoreceptor destruction. |

| 4 | Complete destruction of the retinal architecture, optic nerve infiltration. |

Table 2: Histopathological Scoring System for EAU in Rats.

Expected Results

Following immunization with 50 µg of Peptide M in CFA, Lewis rats typically develop clinical signs of uveitis between days 8 and 14. The disease severity usually peaks around days 14-16 and then begins to resolve. Higher doses of Peptide M (>50 µg) can lead to a more severe and prolonged disease course, often resulting in complete destruction of the photoreceptor cell layer.[1]

| Time Post-Immunization | Expected Average Clinical Score (50 µg Peptide M) | Expected Average Histopathological Score (50 µg Peptide M) |

| Day 10 | 1.0 - 1.5 | 0.5 - 1.0 |

| Day 14 (Peak) | 2.5 - 3.5 | 2.0 - 3.0 |

| Day 21 | 1.5 - 2.0 | 1.5 - 2.5 |

Table 3: Typical Time Course and Severity of Peptide M-Induced Uveitis in Lewis Rats.

Signaling Pathways in EAU

The pathogenesis of EAU is primarily driven by a T-cell mediated autoimmune response. The induction phase involves the activation of autoreactive T-cells in the periphery, which then migrate to the eye and initiate an inflammatory cascade.

Caption: Workflow for inducing EAU in rats.

The inflammatory response within the eye involves the production of various pro-inflammatory cytokines and chemokines, leading to the breakdown of the blood-retinal barrier, infiltration of inflammatory cells, and ultimately, damage to the retinal tissue.

References

- 1. S-antigen. Experimental autoimmune uveitis following immunization with a small synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular immune response of patients with uveitis to peptide M, a retinal S-antigen fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lymphocyte responses to peptide M and to retinal S-antigen in uveitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dissolving and Preparing Peptide M Acetate for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide M acetate (B1210297) is a salt form of Peptide M, where acetate is used as a counter-ion to improve stability and solubility. Proper dissolution and preparation of this peptide are critical for ensuring its biological activity, stability, and safety in preclinical and clinical applications. These application notes provide a comprehensive guide to the effective reconstitution and preparation of Peptide M acetate for injection, adhering to best practices for research and drug development.

Solubility and Reconstitution of this compound

The solubility of a peptide is primarily determined by its amino acid sequence, specifically its polarity.[1] Peptides with a high proportion of charged amino acids are generally more soluble in aqueous solutions.[2] Since Peptide M is a hypothetical peptide, its specific properties are unknown. Therefore, a systematic approach to solvent selection is recommended.

General Solvent Selection Strategy

Most peptide acetate salts are readily soluble in sterile, distilled water.[3] It is recommended to first attempt reconstitution in water. If the peptide proves to be insoluble, the choice of solvent should be guided by the net charge of the peptide, which can be calculated by assigning a value of +1 to basic residues (K, R, H, N-terminal -NH2) and -1 to acidic residues (D, E, C-terminal -COOH).[4][5]

-

For Basic Peptides (Net Positive Charge): If insoluble in water, an acidic solvent should be used. A small amount of 10-30% acetic acid solution can be tried.[4][6]

-

For Acidic Peptides (Net Negative Charge): If insoluble in water, a basic solvent is recommended. A small amount of 0.1 M ammonium (B1175870) bicarbonate can be used to aid dissolution.[2][7]

-

For Neutral or Hydrophobic Peptides: These peptides may require an organic solvent for initial solubilization. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its low toxicity.[5] The peptide should be dissolved in a minimal amount of DMSO and then slowly diluted with an aqueous buffer.[7]

Note: Always test the solubility with a small amount of the peptide before dissolving the entire sample.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the storage and preparation of peptide solutions.

| Parameter | Lyophilized Peptide | Reconstituted Peptide Solution |

| Long-Term Storage Temp. | -20°C to -80°C[8][9] | -20°C to -80°C[8][10] |

| Short-Term Storage Temp. | 4°C (Refrigerator)[11] | 2-8°C (Refrigerator)[10][11] |

| Room Temperature Stability | Up to a year (for lyophilized)[12] | Should be used promptly[12] |

| Recommended Stock Conc. | N/A | 1-2 mg/mL[4][13] |

| pH for Reconstitution | N/A | Acidic solutions (pH 4-6) are often preferred for stability[8] |

| Sterile Filtration Pore Size | N/A | 0.22 µm[14] |

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol outlines the steps for dissolving lyophilized this compound to create a stock solution.

Materials:

-

Vial of lyophilized this compound

-

Appropriate sterile solvent (e.g., sterile water, 10% acetic acid, or DMSO)

-

Sterile, low-protein binding microcentrifuge tubes

-

Sterile syringes and needles

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent moisture condensation.[3]

-

Solvent Addition: Using a sterile syringe, slowly add the calculated volume of the chosen solvent to the vial.[3] Aim for a stock solution concentration of 1-2 mg/mL.[4][13]

-

Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[3] Avoid vigorous shaking, which can cause peptide aggregation.[15] If the peptide does not readily dissolve, sonication can be used to aid dissolution.[5]

-

Visual Inspection: Ensure the solution is clear and free of any particulate matter.[16]

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the peptide stock solution into sterile, low-protein binding microcentrifuge tubes.[10][11]

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage.[8] For short-term use, store at 2-8°C for up to a few weeks.[10][11]

Protocol for Preparation of this compound for Injection

This protocol describes the dilution of the reconstituted stock solution and sterile filtration to prepare the final injectable solution.

Materials:

-

Reconstituted this compound stock solution

-

Sterile diluent (e.g., sterile saline or phosphate-buffered saline, PBS)

-

Sterile syringes and needles

-

Sterile 0.22 µm syringe filter (low protein binding, e.g., PES membrane)[14]

-

Sterile final container vial

Procedure:

-

Thawing: Thaw a single aliquot of the reconstituted this compound stock solution at room temperature or on ice.

-

Dilution: Using a sterile syringe, draw the required volume of the stock solution and dilute it with the appropriate sterile diluent to the final desired concentration for injection.

-

Sterile Filtration: Draw the diluted peptide solution into a new sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[14]

-

Filtering: Slowly push the plunger to filter the peptide solution into a sterile final container vial. This process removes any potential microbial contamination.[17]

-

Labeling and Storage: Label the final vial clearly with the peptide name, concentration, and date of preparation. Store appropriately until use, typically at 2-8°C for short-term use.

Visualizations

Experimental Workflow for this compound Preparation

References

- 1. bachem.com [bachem.com]

- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 3. verifiedpeptides.com [verifiedpeptides.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. genscript.com [genscript.com]

- 7. lifetein.com [lifetein.com]

- 8. jpt.com [jpt.com]

- 9. jpt.com [jpt.com]

- 10. lifetein.com [lifetein.com]

- 11. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]

- 12. primepeptides.co [primepeptides.co]

- 13. genscript.com [genscript.com]

- 14. youtube.com [youtube.com]

- 15. uk-peptides.com [uk-peptides.com]

- 16. jpt.com [jpt.com]

- 17. Proteins & Peptides Sterile Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

Application Notes and Protocols for Peptide M Acetate Dosage Calculation in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide M acetate (B1210297) is a synthetic peptide corresponding to an 18-amino acid sequence (DTNLASSTIIKEGIDKTV) from the bovine retinal S-antigen. It is a well-established tool in ophthalmological research, primarily used to induce Experimental Autoimmune Uveitis (EAU) in various animal models, including Lewis rats.[1][2] EAU serves as a critical model for human autoimmune uveitis, a group of sight-threatening inflammatory diseases.[3] The proper calculation of Peptide M acetate dosage is paramount for the successful and reproducible induction of this disease model, which is essential for studying pathogenesis and evaluating novel therapeutic interventions. Acetate is considered a biologically compatible and toxicologically acceptable counter-ion for in vivo peptide administration.[2]

These application notes provide a comprehensive guide to calculating and administering this compound for in vivo studies, with a focus on inducing EAU in Lewis rats. The protocols outlined below cover dosage calculation, preparation of the peptide emulsion with Complete Freund's Adjuvant (CFA), and administration procedures.

Data Presentation: Dosage and Peptide Properties

Quantitative data for this compound and typical EAU induction parameters are summarized in the tables below for easy reference and comparison.

Table 1: Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | DTNLASSTIIKEGIDKTV | [2] |

| Molecular Formula | C83H145N21O33 | [4] |

| Molecular Weight | 1965.16 g/mol | [4] |

| Source | Synthetic, Bovine S-Antigen Fragment (303-322) | [1][2] |

| Biological Activity | Uveitogenic (induces EAU) | [1][2] |

Table 2: Recommended Dosage and Administration for EAU Induction in Lewis Rats

| Parameter | Recommendation | Reference(s) |

| Animal Model | Lewis Rat | [5] |

| Peptide Dose Range | 30 - 100 µg per rat | [5] |

| Adjuvant | Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra | [5][6] |

| Emulsion Ratio | 1:1 (v/v) of Peptide Solution to CFA | [7] |

| Administration Route | Subcutaneous (s.c.) at the base of the tail or hind leg/footpad | [5] |

| Injection Volume | 0.1 - 0.2 mL of emulsion per rat | [6] |

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation and Dosage Calculation

This protocol describes the preparation of a stock solution of this compound and the calculation of the required volume for a target dose.

Materials:

-

This compound (lyophilized powder)

-

Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Reconstitution of Lyophilized Peptide:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitute the peptide in sterile PBS to a convenient stock concentration, for example, 1 mg/mL (1000 µg/mL).

-

To do this, add the appropriate volume of PBS to the vial. For instance, to make a 1 mg/mL solution from 1 mg of peptide, add 1 mL of PBS.

-

Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

-

-

Dosage Calculation:

-

Determine the target dose per animal in µg. Based on literature for similar uveitogenic peptides, a dose of 50 µg per Lewis rat is a common starting point.

-

Calculate the volume of the stock solution needed per animal using the following formula:

Volume to Inject (µL) = [Target Dose (µg) / Stock Concentration (µg/mL)] * 1000

-

Example Calculation:

-

Target Dose: 50 µ g/rat

-

Stock Concentration: 1000 µg/mL

-

Volume per rat = (50 µg / 1000 µg/mL) * 1000 = 50 µL

-

-

-

Preparation for Emulsification:

-

For each rat to be immunized, aliquot the calculated volume (e.g., 50 µL) of the this compound stock solution into a sterile microcentrifuge tube. This will be the aqueous phase for the emulsion.

-

Protocol 2: Preparation of this compound-CFA Emulsion

This protocol details the "two-syringe method" for creating a stable water-in-oil emulsion, which is critical for a robust immune response.

Materials:

-

This compound solution (from Protocol 1)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Two sterile Luer-lock syringes (glass or plastic without rubber plungers are preferred)

-

A Luer-lock connector (e.g., a three-way stopcock or a specific emulsifying needle)

-

Sterile needles for injection (e.g., 27-30 gauge)

Procedure:

-

Syringe Preparation:

-

Draw the calculated volume of the this compound solution (e.g., 50 µL for one rat, plus a small excess to account for dead space) into one syringe. This is the aqueous phase.

-

Draw an equal volume of CFA into the second syringe (e.g., 50 µL). The CFA should be thoroughly mixed before drawing. This is the oil phase.

-

-

Emulsification:

-

Connect the two syringes via the Luer-lock connector.

-

Forcefully and rapidly pass the contents back and forth between the two syringes for at least 10-15 minutes. The mixture will become increasingly viscous and opaque.

-

The emulsion is ready when it is thick, white, and stable.

-

-

Stability Test:

-

To test for a stable water-in-oil emulsion, dispense a small drop onto the surface of cold water.

-

A stable emulsion will hold its shape as a cohesive drop and will not disperse. If the drop disperses, continue mixing.

-

-

Loading the Injection Syringe:

-

Once a stable emulsion is formed, consolidate the entire volume into one syringe.

-

Remove the connector and the empty syringe.

-

Attach a sterile needle for injection. Carefully expel any air from the syringe. The final injection volume per rat will be the sum of the aqueous and oil phases (e.g., 100 µL).

-

Protocol 3: Administration of this compound-CFA Emulsion to Lewis Rats

This protocol describes the subcutaneous administration of the prepared emulsion to induce EAU. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Prepared syringe with this compound-CFA emulsion

-

Lewis rats (8-12 weeks old)

-

Appropriate animal restraint device

-

70% ethanol (B145695) for disinfection

Procedure:

-

Animal Preparation:

-

Properly restrain the rat.

-

Select the injection site. Common sites include the base of the tail or a hind footpad. The total volume can be administered in a single injection or divided between two sites (e.g., both hind footpads).

-

-

Injection:

-

Swab the injection site with 70% ethanol.

-

For subcutaneous injection, lift the skin to form a tent. Insert the needle into the subcutaneous space.

-

Slowly inject the emulsion (e.g., 0.1 mL). A small lump should form under the skin.

-

Keep the needle in place for a few seconds after injection to prevent leakage of the viscous emulsion.

-

Withdraw the needle and gently massage the area to disperse the emulsion.

-

-

Post-Injection Monitoring:

-

Monitor the animals regularly for clinical signs of EAU, which typically develop 10-14 days post-immunization. Signs include iris congestion, pupil constriction, and redness.

-

Also, monitor for adverse reactions at the injection site, such as inflammation or ulceration, as CFA is a potent inflammatory agent.

-

Visualizations

Signaling Pathway in EAU

The pathogenesis of EAU involves the activation of autoreactive T cells and the subsequent inflammatory cascade within the eye. Key pathways include IL-1 receptor signaling and the NLRP3 inflammasome, leading to the differentiation of pathogenic Th1 and Th17 cells.

Caption: Signaling pathway in Experimental Autoimmune Uveitis (EAU).

Experimental Workflow

The overall workflow from dosage calculation to the induction of EAU is a multi-step process requiring careful preparation and execution.

Caption: Experimental workflow for this compound dosage and EAU induction.

References

- 1. Cellular immune response of patients with uveitis to peptide M, a retinal S-antigen fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mouse Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Experimental Autoimmune Uveitis by Amino Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Immunopeptides: immunomodulatory strategies and prospects for ocular immunity applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide M Acetate in T-Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell proliferation is a cornerstone of the adaptive immune response and a critical process to evaluate in immunology research and drug development. Assays that measure T-cell proliferation are vital for assessing the immunogenicity of novel therapeutics, developing vaccines, and understanding the mechanisms of autoimmune diseases and cancer. Peptide M acetate (B1210297) is a high-purity synthetic peptide that has been shown to be a potent activator of T-cell proliferation. These application notes provide a detailed protocol for utilizing Peptide M acetate in T-cell proliferation assays, enabling researchers to reliably and reproducibly assess T-cell activation.

T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC), such as a dendritic cell (DC).[1][2] This initial signal (Signal 1) is strengthened by co-stimulatory signals (Signal 2) from molecules like CD28 on the T-cell interacting with CD80/CD86 on the APC.[1][3][4] Subsequent cytokine signaling (Signal 3) further directs T-cell differentiation and expansion.[1] Peptide M has been demonstrated to effectively induce T-cell proliferation when presented by APCs.[5][6]

This document provides a comprehensive guide to performing a T-cell proliferation assay using this compound, including a detailed protocol for a Carboxyfluorescein succinimidyl ester (CFSE) based assay, which allows for the tracking of individual cell divisions.

Data Presentation

Table 1: In Vivo T-Cell Proliferation Induced by M-Peptide Pulsed Dendritic Cells

| M-Peptide Concentration | Mean Proliferation (%) | Standard Deviation |

| 10 µM | 95 | ± 3.5 |

| 1 µM | 92 | ± 4.2 |

| 200 pM | 88 | ± 5.1 |

| 100 pM | 25 | ± 7.8 |

| 0 pM (Control) | 5 | ± 2.1 |

This table summarizes data on T-cell proliferation induced by dendritic cells pulsed with varying concentrations of M-peptide. The data is based on in vivo experiments measuring CFSE dilution in CD45.2+ P14 T-cells 48 hours after injection.[5][6]

Experimental Protocols

Protocol: T-Cell Proliferation Assay Using this compound and CFSE Staining

This protocol details an in vitro assay to measure the proliferation of T-cells in response to this compound presented by antigen-presenting cells (APCs).

Materials:

-

This compound

-

Cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells and APCs (e.g., dendritic cells)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phosphate Buffered Saline (PBS)

-

FACS tubes

-

Flow cytometer

-

96-well round-bottom culture plates

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in sterile, endotoxin-free DMSO to create a 1 mg/mL stock solution.

-

Further dilute the stock solution in sterile PBS to a working concentration of 100 µM.

-

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Cells:

-

Thaw cryopreserved PBMCs in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing pre-warmed RPMI-1640 medium.

-

Centrifuge at 300 x g for 10 minutes.

-

Resuspend the cell pellet in fresh RPMI-1640 and perform a cell count.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

-

-

CFSE Staining of T-Cells: